Thiophène-2-sulfonyl acétonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

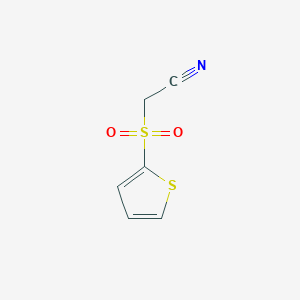

Thiophene-2-sulfonylacetonitrile is an organic compound. It is available for purchase from various chemical suppliers .

Synthesis Analysis

Thiophene derivatives are synthesized using various strategies. Some of the popular methods include ring-forming multicomponent reactions , and nickel- and palladium-based protocols . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a significant synthetic method to thiophene derivatives .

Molecular Structure Analysis

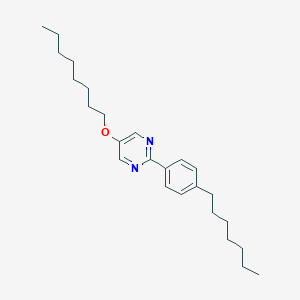

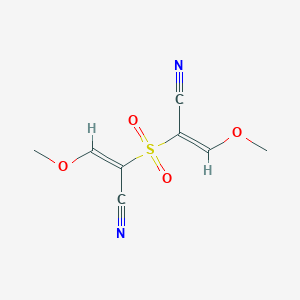

The molecular formula of Thiophene-2-sulfonylacetonitrile is C6H5NO2S2. The precise equilibrium structure of thiophene has been determined by rotational spectroscopy .

Chemical Reactions Analysis

Thiophenes are important building blocks in natural products, pharmaceutical active compounds, and in materials for electronic and opto-electronic devices . They undergo various chemical reactions, including nucleophilic, electrophilic, and radical reactions leading to substitution on a thiophene ring .

Applications De Recherche Scientifique

Chimie médicinale

Les analogues à base de thiophène ont intéressé un nombre croissant de scientifiques en tant que classe potentielle de composés biologiquement actifs . Ils jouent un rôle essentiel pour les chimistes médicinaux afin d'améliorer les composés avancés avec une variété d'effets biologiques .

Applications antioxydantes

Le thiophène et ses dérivés ont récemment attiré l'attention des chercheurs pour leur potentiel dans le domaine des antioxydants . Le but principal des antioxydants est de neutraliser les radicaux libres afin de prévenir diverses maladies oxydatives telles que les maladies auto-immunes, cardiovasculaires et neurovasculaires .

Chimie industrielle

Les dérivés du thiophène sont utilisés en chimie industrielle comme inhibiteurs de corrosion . Ils aident à prévenir la corrosion des matériaux, en particulier des métaux, augmentant ainsi leur durée de vie et leur durabilité .

Science des matériaux

Dans le domaine de la science des matériaux, les dérivés du thiophène sont utilisés comme inhibiteurs de corrosion . <a data-citationid="853426de-00c7-783a-824a-7f4

Safety and Hazards

Orientations Futures

Thiophene-based conjugated polymers have been highlighted for their potential in optical and electronic devices using organometallic polycondensation strategies . Synthetic chemistry, including organic synthesis, inorganic synthesis, and polymer synthesis, is expected to improve the ability of synthesis and enhance the application of synthesis .

Mécanisme D'action

Target of Action

Thiophene-2-sulfonylacetonitrile, also known as 2-(Thiophen-2-ylsulfonyl)acetonitrile, is a laboratory chemical The safety data sheet indicates that it may cause respiratory irritation , suggesting that the respiratory system could be a potential target.

Mode of Action

Given its potential to cause respiratory irritation , it might interact with certain receptors or enzymes in the respiratory system, leading to changes in cellular function.

Biochemical Pathways

Thiophene-based analogs have been shown to have a variety of biological effects, suggesting that they may interact with multiple biochemical pathways

Result of Action

The compound is known to cause skin and eye irritation, and may cause respiratory irritation

Action Environment

The action, efficacy, and stability of Thiophene-2-sulfonylacetonitrile can be influenced by various environmental factors. For instance, the compound should be stored in a well-ventilated place and kept tightly closed . This suggests that exposure to air and moisture could potentially affect the stability of the compound. Additionally, the compound’s effects may be influenced by the physiological environment within the body, such as pH, temperature, and the presence of other molecules.

Propriétés

IUPAC Name |

2-thiophen-2-ylsulfonylacetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2S2/c7-3-5-11(8,9)6-2-1-4-10-6/h1-2,4H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWLFPYPXODBUFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)S(=O)(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343475 |

Source

|

| Record name | Thiophene-2-sulfonylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175137-62-9 |

Source

|

| Record name | Thiophene-2-sulfonylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[cyclopentane-1,4-[4H]pyrido[2,3-d][1,3]oxazin]-2(1H)-one (9CI)](/img/structure/B50382.png)